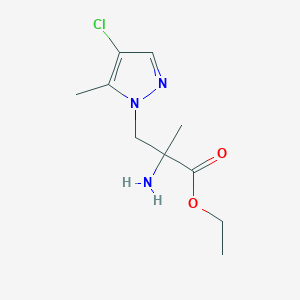![molecular formula C9H9N3O2 B13633890 2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B13633890.png)
2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. The unique structure of this compound, which includes both pyrazole and pyrimidine rings, makes it a valuable scaffold for drug discovery and development .
Vorbereitungsmethoden
The synthesis of 2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine ring . Industrial production methods often employ environmentally friendly catalysts and solvent-free conditions to enhance yield and reduce environmental impact .
Analyse Chemischer Reaktionen
2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major products formed from these reactions include disubstituted derivatives and various functionalized pyrazolo[1,5-a]pyrimidines .
Wissenschaftliche Forschungsanwendungen
2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with amino acid residues in the active site of CDK2 is crucial for its inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and applications in energetic materials.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits excellent thermal stability and is used in the development of high-performance explosives.
The unique structural features and diverse applications of this compound make it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H9N3O2 |
|---|---|
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-2-6-7(9(13)14)8-10-4-3-5-12(8)11-6/h3-5H,2H2,1H3,(H,13,14) |
InChI-Schlüssel |
SUEMNAMDLWHEAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN2C=CC=NC2=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


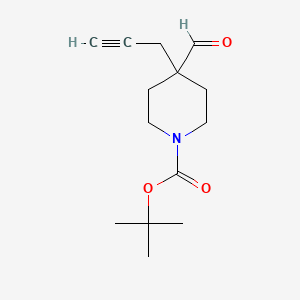
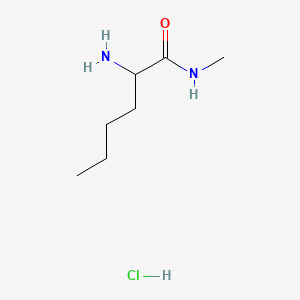


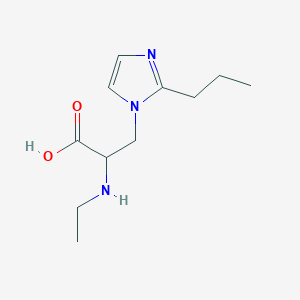

![rac-(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis](/img/structure/B13633851.png)


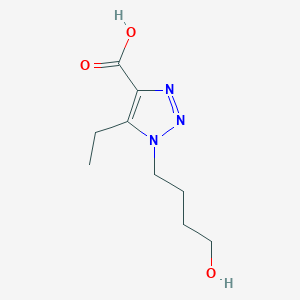


![8-Methyl-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13633877.png)
